Dioxo(sulphato(2-)-O)uranium

Description

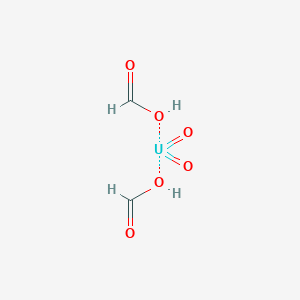

The exact mass of the compound Uranium, bis(formato-kappaO)dioxo-, (T-4)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dioxouranium;formic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.2O.U/c2*2-1-3;;;/h2*1H,(H,2,3);;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIHWLKHBCDNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)O.C(=O)O.O=[U]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O6U | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027219 | |

| Record name | Bis(formato-O)dioxouranium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16984-59-1 | |

| Record name | Uranyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016984591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uranium, bis(formato-.kappa.O)dioxo-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(formato-O)dioxouranium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(formato-O)dioxouranium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Dioxo(sulphato(2-)-O)uranium (Uranyl Sulfate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxo(sulphato(2-)-O)uranium, commonly known as uranyl sulfate (UO₂SO₄), is a salt of uranium that exists as an odorless, yellow-green solid.[1] It is a key compound in the nuclear fuel cycle and has been a subject of extensive research due to its environmental relevance and complex coordination chemistry. Uranyl sulfate minerals are frequently found in the vicinity of uranium ore deposits, often forming from the evaporation of acidic, sulfate-rich waters that have leached uranium-bearing minerals.[2] This guide provides an in-depth overview of the synthesis and characterization of uranyl sulfate, with a focus on providing actionable experimental protocols and clearly presented data for researchers in the field.

Synthesis of Uranyl Sulfate

The synthesis of uranyl sulfate can be achieved through several methods, primarily involving the reaction of a uranium(VI) precursor with sulfuric acid or a sulfate salt. The specific crystalline phase and hydration state of the product can be controlled by adjusting reaction conditions such as temperature, pH, and the concentration of reactants.

Experimental Protocol: Synthesis from Uranyl Nitrate

One common laboratory-scale synthesis involves the conversion of uranyl nitrate hexahydrate to uranium trioxide (UO₃), followed by dissolution in sulfuric acid.

Materials:

-

Uranyl nitrate hexahydrate ((UO₂)(NO₃)₂·6H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Alumina crucible

-

Watch glass

-

Hot plate

-

Fume hood

Procedure:

-

Place a known quantity of uranyl nitrate hexahydrate into an alumina crucible.

-

Cover the crucible with a watch glass and heat it on a hot plate within a fume hood to 600 °C.

-

Continue heating until the uranyl nitrate has melted and transformed into a red-orange solid, which is UO₃.[3]

-

Allow the UO₃ to cool to room temperature.

-

Carefully dissolve the synthesized UO₃ in a stoichiometric amount of concentrated sulfuric acid diluted with deionized water. The reaction is exothermic and should be performed with caution.

-

The resulting solution can then be subjected to slow evaporation at room temperature to yield crystals of uranyl sulfate hydrate.

Experimental Protocol: Hydrothermal Synthesis

Hydrothermal methods can be employed to grow well-defined crystals of various uranyl sulfate phases. This technique involves heating the reactants in an aqueous solution within a sealed vessel.

Materials:

-

Synthetic schoepite (--INVALID-LINK--₁₂) or other UO₃ hydrate

-

Cesium sulfate (Cs₂SO₄) or other alkali metal sulfates

-

Sulfuric acid (H₂SO₄)

-

Deionized water

-

Teflon-lined steel autoclave

Procedure:

-

In a typical experiment, 0.2 g of synthetic schoepite, 0.12 g of cesium sulfate, and 0.01 ml of sulfuric acid are dissolved in 10 mL of deionized water.[4]

-

The solution is stirred and then transferred to a 23 mL Teflon-lined steel autoclave.

-

The autoclave is placed in a furnace and heated to 110 °C.[4] The duration of heating can be varied to influence crystal growth.

-

After the heating period, the autoclave is allowed to cool slowly to room temperature.

-

The resulting crystalline products are then isolated by filtration, washed with deionized water, and air-dried.

Synthesis Workflow Diagram

Caption: General workflows for the synthesis of uranyl sulfate.

Characterization of this compound

A comprehensive characterization of uranyl sulfate is essential to determine its crystal structure, purity, and physicochemical properties. The following techniques are commonly employed.

X-ray Diffraction (XRD)

Single-crystal and powder X-ray diffraction are powerful tools for determining the crystal structure and phase purity of synthesized uranyl sulfate compounds.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

-

A small amount of the crystalline sample is finely ground using an agate mortar and pestle.

-

The resulting powder is placed on a low-background sample holder (e.g., a zero-diffraction silicon plate).

-

PXRD data is collected using a diffractometer, typically with Cu Kα radiation.

-

Data is collected over a 2θ range of 5 to 55° to capture the characteristic diffraction peaks.[3]

-

The experimental pattern is then compared with reference patterns from crystallographic databases for phase identification.

Table 1: Crystallographic Data for Selected Uranyl Sulfate Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Synthetic lussierite | Monoclinic | Cc | 9.2896 | 28.685 | 9.6155 | 93.504 | |

| Synthetic geschieberite | Orthorhombic | Pna2₁ | 13.7408 | 7.2713 | 11.5844 | - | |

| Oldsite | K₂Fe²⁺[(UO₂) (SO₄)₂]₂(H₂O)₈ | Orthorhombic | Pmn2₁ | 12.893 | 8.276 | 11.239 | - |

| U₃H₂(SO₄)₇(H₂O)₅·3H₂O | Hexagonal | P6₅ | 9.3052 | 9.3052 | 53.515 | - |

Data sourced from multiple studies.[3][5][6]

Vibrational Spectroscopy (Raman and IR)

Raman and Infrared (IR) spectroscopy are used to probe the vibrational modes of the uranyl (UO₂²⁺) and sulfate (SO₄²⁻) ions, providing information on bonding and local coordination environments.

Experimental Protocol: Raman Spectroscopy

-

A small crystal or a powdered sample is placed on a microscope slide.

-

A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used. The 785 nm laser is often preferred to minimize fluorescence.[5]

-

The laser is focused on the sample, and the scattered light is collected and analyzed.

-

Spectra are typically collected over a range that includes the characteristic vibrational modes of the uranyl and sulfate groups.

Table 2: Characteristic Raman Bands for Uranyl Sulfate Minerals

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignment |

| UO₂²⁺ symmetric stretch (ν₁) | 750 - 900 | The exact position is sensitive to the local coordination environment. |

| SO₄²⁻ symmetric stretch (ν₁) | ~980 - 1020 | |

| SO₄²⁻ antisymmetric stretch (ν₃) | ~1100 - 1200 | |

| UO₂²⁺ bending (ν₂) | ~200 - 300 | |

| SO₄²⁻ bending modes (ν₂, ν₄) | ~400 - 650 |

Data compiled from various spectroscopic studies.[5][7]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of uranyl sulfate hydrates and their decomposition pathways.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

A small, accurately weighed amount of the uranyl sulfate hydrate is placed in a TGA crucible (e.g., alumina or platinum).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

-

The mass of the sample is recorded as a function of temperature.

-

The resulting TGA curve shows mass loss steps corresponding to dehydration and decomposition events.

The thermal decomposition of uranyl sulfate hydrate (UO₂SO₄·3H₂O) typically proceeds in a stepwise manner, with the sequential loss of water molecules to form the dihydrate, monohydrate, and finally the anhydrous salt, before further decomposition at higher temperatures.[8]

Characterization Techniques Relationship Diagram

Caption: Interrelation of key techniques for uranyl sulfate characterization.

Conclusion

The synthesis and characterization of this compound are fundamental to understanding its role in both industrial processes and environmental systems. The experimental protocols and data presented in this guide offer a solid foundation for researchers working with this important actinide compound. The application of a multi-technique approach, combining diffraction, spectroscopy, and thermal analysis, is crucial for a thorough and unambiguous characterization of uranyl sulfate and its various hydrated forms.

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. Uranium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Uranyl Sulfate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structures of uranyl sulfate compounds. Uranyl sulfates, a class of compounds containing the dioxouranium(VI) cation (UO₂²⁺), are of significant interest due to their prevalence in the nuclear fuel cycle, their environmental mobility, and their potential for the development of novel materials. Understanding their precise atomic arrangements is fundamental to predicting their chemical behavior, stability, and interaction with biological systems. This document summarizes key crystallographic data, details experimental methodologies for their characterization, and presents a logical workflow for their structural analysis.

Core Structural Features of Uranyl Sulfate Compounds

The crystal structures of uranyl sulfate compounds are characterized by the coordination of the linear UO₂²⁺ cation with sulfate (SO₄²⁻) anions and, frequently, water molecules. The uranyl cation typically exhibits a pentagonal or hexagonal bipyramidal coordination geometry. The two axial positions are occupied by the uranyl oxygen atoms, while the equatorial plane is comprised of oxygen atoms from sulfate groups and water molecules. This arrangement gives rise to a diverse array of structural motifs, including isolated clusters, one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks.

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for a selection of uranyl sulfate compounds, providing a comparative overview of their structural parameters.

Table 1: Crystallographic Data for Selected Uranyl Sulfate Hydrates

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| Oldsite | K₂Fe²⁺[(UO₂)(SO₄)₂]₂(H₂O)₈ | Orthorhombic | Pmn2₁ | 12.893(3) | 8.276(2) | 11.239(2) | 90 | 1199.2(5) | 2 | [1][2] |

| α-2UO₂SO₄·7H₂O | (UO₂)₂(SO₄)₂·7H₂O | - | - | - | - | - | - | - | - | [3][4] |

Table 2: Crystallographic Data for Organically Templated and Cesium Uranyl Sulfates

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | R₁ | Ref. |

| 1 | --INVALID-LINK--[(UO₂)₃(SO₄)₄(H₂O)₂] | Monoclinic | P2₁/c | 14.3640(13) | 10.0910(9) | 18.8690(17) | 107.795(2) | 2604.2(4) | 0.038 | [5] |

| 2 | [pyH]₂[(UO₂)₆(SO₄)₇(H₂O)] | Orthorhombic | C222₁ | 10.1992(8) | 18.5215(14) | 22.7187(17) | 90 | 4291.7(6) | 0.030 | [5] |

| 3 | [pyH]₂[(UO₂)₂(SO₄)₃] | Orthorhombic | Pccn | 9.7998(8) | 10.0768(8) | 20.947(2) | 90 | 2068.5(3) | 0.055 | [5] |

| Cs-1 | Cs--INVALID-LINK--₀.₂₅ | - | - | - | - | - | - | - | - | [6][7][8] |

| Cs-2 | Cs₃--INVALID-LINK--₃ | - | - | - | - | - | - | - | - | [6][7][8] |

| Cs-3 | Cs₆--INVALID-LINK--₃ | - | - | - | - | - | - | - | - | [6][7][8] |

| Cs-4 | Cs₂[(UO₂)(SO₄)₂] | - | - | - | - | - | - | - | - | [6][7][8] |

Experimental Protocols

The determination of the crystal structure of uranyl sulfate compounds involves two primary stages: the synthesis of high-quality single crystals and their analysis by single-crystal X-ray diffraction.

Synthesis of Uranyl Sulfate Crystals

The synthesis of uranyl sulfate crystals can be achieved through various methods, including hydrothermal synthesis and slow evaporation.

3.1.1. Hydrothermal Synthesis of Organically Templated Uranyl Sulfates [5]

This method is suitable for the synthesis of complex uranyl sulfate frameworks templated by organic cations.

-

Reactants:

-

Uranyl nitrate hexahydrate ((UO₂)(NO₃)₂·6H₂O)

-

Sulfuric acid (H₂SO₄)

-

Organic template (e.g., pyridine)

-

Deionized water

-

-

Procedure:

-

Combine the reactants in a Teflon-lined autoclave. For example, a mixture of 0.5 g of (UO₂)(NO₃)₂·6H₂O, 2 mL of H₂SO₄, 0.01 mL of pyridine, and 5 mL of H₂O can be used.[5]

-

Seal the autoclave and heat it to a specific temperature (e.g., 220 °C) for an extended period (e.g., two weeks) under autogenous pressure.[5]

-

After the hydrothermal treatment, allow the resulting solution to cool down.

-

Transfer the solution to a fume hood and allow it to slowly evaporate at room temperature.

-

Crystals are typically formed within 3 to 10 days.[5] The pH of the solution may influence the crystalline phase obtained.[5]

-

3.1.2. Synthesis of Cesium Uranyl Sulfates from a Schoepite Precursor [8]

This method involves the alteration of a synthetic uranyl-oxide hydroxy-hydrate mineral in the presence of cesium and sulfate ions.

-

Reactants:

-

Synthetic schoepite (--INVALID-LINK--₁₂)

-

Cesium sulfate (Cs₂SO₄)

-

Sulfuric acid (H₂SO₄)

-

Deionized water

-

-

Procedure:

-

Prepare a solution by dissolving synthetic schoepite, cesium sulfate, and sulfuric acid in deionized water. A representative molar ratio of Cs:U:S is approximately 1:1:1.[6]

-

Stir the solution and transfer it to a Teflon-lined steel autoclave.

-

Heat the autoclave in a furnace to a specific temperature (e.g., 110 °C).[8] The formation of different phases can be temperature-dependent, with edge-sharing uranyl polyhedra suggesting temperatures above 100 °C.[6][7][8]

-

After the heating period, the autoclave is cooled, and the resulting crystalline products are collected.

-

Single-Crystal X-ray Diffraction Analysis

The analysis of the obtained single crystals is performed using a single-crystal X-ray diffractometer. Given the radioactive nature of uranium, appropriate safety precautions and handling procedures are paramount.

-

Crystal Selection and Mounting:

-

Under a microscope, select a high-quality, single crystal that is free of cracks and other defects.

-

The ideal crystal size for single-crystal XRD is typically between 50 and 250 microns.

-

Mount the selected crystal on a suitable holder, such as a glass fiber or a cryoloop.

-

-

Data Collection:

-

Center the crystal in the X-ray beam of the diffractometer.

-

Collect a preliminary set of diffraction images to screen for crystal quality and to determine the unit cell parameters.

-

A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. Data collection times can range from a few hours to a full day, depending on the crystal and the instrument.

-

-

Data Processing and Structure Solution:

-

The collected diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as absorption and background scattering.

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavy atoms (uranium).

-

The positions of the lighter atoms (sulfur, oxygen, etc.) are located from the difference Fourier maps.

-

-

Structure Refinement:

-

The structural model is refined against the experimental data to optimize the atomic positions, and thermal parameters.

-

The final refined structure is validated and analyzed to determine bond lengths, bond angles, and other geometric parameters.

-

-

Safety Considerations for Radioactive Samples:

-

All handling of radioactive materials should be performed in a designated radiological laboratory, often within a glovebox, to prevent contamination.[9]

-

Minimize the amount of sample used for analysis to reduce radiation exposure.[9]

-

The sample can be encapsulated to provide a containment barrier.[9]

-

Remote operation of the diffractometer is recommended to minimize operator exposure to radiation.[9]

-

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of uranyl sulfate compounds.

This guide provides a foundational understanding of the crystal structures of uranyl sulfate compounds. The presented data and protocols offer a starting point for researchers to delve deeper into the fascinating and complex world of actinide chemistry, with applications ranging from nuclear materials science to the development of novel therapeutic agents.

References

- 1. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 2. mdpi.com [mdpi.com]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. journals.iucr.org [journals.iucr.org]

- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Simple preparation of specimens for X-ray powder diffraction analysis of radioactive materials: an illustrative example on irradiated granite | Powder Diffraction | Cambridge Core [cambridge.org]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Dioxo(sulphato(2-)-O)uranium (Uranyl Sulfate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxo(sulphato(2-)-O)uranium, more commonly known as uranyl sulfate (UO₂SO₄), is a uranium compound of significant interest across various scientific and industrial domains. From its crucial role as an intermediate in the nuclear fuel cycle to its applications in laboratory research, a thorough understanding of its physical and chemical properties is paramount. This technical guide provides an in-depth exploration of uranyl sulfate, focusing on its core properties, the experimental methodologies used to determine them, and relevant chemical pathways. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using logical diagrams.

Physical Properties

Uranyl sulfate is typically encountered as a lemon-yellow crystalline solid.[1] Its physical characteristics are significantly influenced by its hydration state. The anhydrous form and several hydrated forms are known to exist, with the trihydrate being a common variant.[2][3]

| Property | Anhydrous Uranyl Sulfate (UO₂SO₄) | Uranyl Sulfate Trihydrate (UO₂SO₄·3H₂O) | References |

| Molar Mass | 366.09 g/mol | 420.14 g/mol | [1][4] |

| Appearance | Yellow-green solid | Odorless, yellow-green solid | [3][5] |

| Density | 3.28 g/cm³ @ 20 °C | 3.28 g/cm³ | [1][3] |

| Melting Point | Decomposes | Decomposes at 100 °C | [6] |

| Solubility in Water | 27.5 g/100 mL @ 25 °C | Soluble | [1][3] |

Chemical Properties

The chemical behavior of uranyl sulfate is dominated by the linear uranyl cation (UO₂²⁺), where uranium is in the +6 oxidation state. This ion readily coordinates with various ligands in its equatorial plane.

Coordination Chemistry and Crystal Structure

In the solid state, the structure of uranyl sulfate hydrates is characterized by the uranyl cation being coordinated by oxygen atoms from both water molecules and sulfate anions in its equatorial plane, typically forming a pentagonal bipyramidal geometry.[2] The sulfate ions often act as bridging ligands, connecting adjacent uranyl units to form polymeric chains or more complex structures.[7]

In aqueous solutions, the coordination environment of the uranyl ion is dependent on the sulfate concentration. At lower sulfate concentrations, monodentate coordination of the sulfate ion is prevalent, while at higher concentrations, bidentate coordination becomes more dominant.[7] This equilibrium between different coordination modes is crucial for understanding the reactivity and transport of uranium in sulfate-containing aqueous systems.

Thermal Decomposition

Upon heating, uranyl sulfate hydrates undergo a stepwise dehydration process, losing their water molecules to form the anhydrous salt.[8] Further heating at higher temperatures leads to the decomposition of the anhydrous uranyl sulfate, ultimately yielding uranium oxides and releasing sulfur oxides.[8][9] The precise decomposition pathway and final uranium oxide product can be influenced by the heating rate and atmospheric conditions.[8]

Hydrolysis and Complex Formation

In aqueous solutions, the uranyl ion is subject to hydrolysis, particularly as the pH increases. This process involves the formation of various hydroxylated uranyl species.[10][11] In the presence of sulfate ions, a complex interplay between hydrolysis and sulfate complexation occurs. The formation of uranyl sulfate complexes, such as [UO₂(SO₄)]⁰ and [UO₂(SO₄)₂]²⁻, influences the overall speciation of uranium in solution.[12]

Experimental Protocols

The characterization of uranyl sulfate relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of Uranyl Sulfate Trihydrate

Objective: To synthesize crystalline uranyl sulfate trihydrate.

Materials:

-

Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a known quantity of uranyl nitrate hexahydrate in a minimal amount of deionized water.

-

Slowly add a stoichiometric amount of concentrated sulfuric acid to the uranyl nitrate solution while stirring continuously.

-

Heat the solution gently to encourage the reaction and evaporation of nitric acid.

-

Allow the solution to cool slowly to room temperature to promote the crystallization of uranyl sulfate hydrate.

-

If crystallization is slow, the process can be aided by the addition of ethanol to decrease the solubility of the salt.

-

Collect the resulting yellow crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water, followed by a wash with ethanol.

-

Dry the crystals in a desiccator over a suitable drying agent.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition pathway of uranyl sulfate hydrate.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (typically 5-10 mg) of uranyl sulfate hydrate into the TGA sample pan.

-

Heat the sample from ambient temperature to a final temperature of approximately 1000 °C at a controlled heating rate (e.g., 10 °C/min).

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate throughout the experiment.

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs, corresponding to dehydration and decomposition events.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional atomic structure of a single crystal of uranyl sulfate.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

Procedure:

-

Select a suitable single crystal of uranyl sulfate under a microscope and mount it on a goniometer head.

-

Center the crystal in the X-ray beam of the diffractometer.

-

Perform an initial set of diffraction scans to determine the unit cell parameters and crystal system.

-

Collect a complete sphere of diffraction data by rotating the crystal through a series of angles.[13]

-

Process the collected data to correct for various experimental factors and to extract the intensities of the diffraction spots.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.

-

Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.[13]

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Objective: To investigate the local coordination environment of the uranium atoms in uranyl sulfate, both in solid and solution states.

Instrumentation:

-

Synchrotron radiation source

-

X-ray monochromator

-

Ionization chambers or fluorescence detectors

Procedure:

-

Prepare the sample by either pressing a fine powder of the solid into a pellet or by containing an aqueous solution in a suitable sample holder.

-

Mount the sample in the beamline at the synchrotron facility.

-

Tune the monochromator to the uranium L₃-edge (approximately 17.166 keV).

-

Scan the X-ray energy across the absorption edge, recording the X-ray absorption coefficient as a function of energy.

-

Collect multiple scans to improve the signal-to-noise ratio.

-

Process the raw data by subtracting the background and normalizing the absorption edge jump.

-

Extract the EXAFS oscillations (χ(k)) from the post-edge region.

-

Perform a Fourier transform of the k³-weighted EXAFS data to obtain a radial distribution function, which provides information about the distances to neighboring atoms.

-

Fit the EXAFS data using theoretical scattering paths to determine the coordination numbers and interatomic distances for the shells of atoms surrounding the uranium center.[7]

Raman Spectroscopy

Objective: To identify the vibrational modes of the uranyl and sulfate ions and to study complex formation in solution.

Instrumentation:

-

Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

Procedure:

-

Place the solid sample directly under the microscope objective of the Raman spectrometer, or place the aqueous solution in a cuvette or capillary tube.

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum over the desired spectral range.

-

Identify the characteristic symmetric stretching mode of the O=U=O bond, which is typically observed in the 800-900 cm⁻¹ region.

-

Analyze the positions and intensities of the sulfate vibrational modes to gain insights into its coordination to the uranyl ion.

-

For solution studies, vary the concentration of uranyl sulfate and/or the pH to observe shifts in the Raman bands, which can provide information on the formation of different uranyl-sulfate complexes.[14]

Signaling Pathways and Experimental Workflows

Uranium Ore Processing to Yellowcake

Uranyl sulfate is a key intermediate in the extraction of uranium from its ores. The following diagram illustrates a typical workflow for the acid leaching process to produce "yellowcake," a uranium concentrate.

Hydrolysis and Complexation of Uranyl Ion in Sulfate Solution

The speciation of the uranyl ion in an aqueous sulfate solution is a dynamic equilibrium involving hydrolysis and the formation of various sulfate complexes. This logical relationship can be visualized as follows:

References

- 1. Yellowcake - Wikipedia [en.wikipedia.org]

- 2. Uranyl sulfate - Wikipedia [en.wikipedia.org]

- 3. Uranyl Sulfate Trihydrate | IBILABS.com [ibilabs.com]

- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 5. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 6. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 7. slac.stanford.edu [slac.stanford.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Study of hydrolysis and complexing of uranyl ions in sulfate solutions at elevated temperatures [inis.iaea.org]

- 11. pubs.usgs.gov [pubs.usgs.gov]

- 12. researchgate.net [researchgate.net]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. pubs.acs.org [pubs.acs.org]

spectroscopic analysis of uranyl sulfate complexes

An In-depth Technical Guide to the Spectroscopic Analysis of Uranyl Sulfate Complexes

Introduction

Uranyl sulfate complexes are of significant interest across various scientific and industrial domains, including nuclear forensics, environmental remediation of uranium-contaminated sites, and the processing of uranium ores.[1][2] The uranyl ion (UO₂²⁺), the most common aerobic form of uranium, readily complexes with sulfate ions in acidic aqueous solutions, forming a variety of species such as UO₂SO₄(aq), UO₂(SO₄)₂²⁻, and UO₂(SO₄)₃⁴⁻.[3][4] Understanding the speciation, structure, and thermodynamics of these complexes is crucial for predicting their behavior in natural and engineered systems. Spectroscopic techniques provide powerful, non-destructive tools for elucidating the molecular-level details of these complexes. This guide offers a comprehensive overview of the principal spectroscopic methods employed in the study of uranyl sulfate, detailing experimental protocols, presenting key quantitative data, and illustrating fundamental concepts.

Vibrational Spectroscopy: Raman Analysis

Raman spectroscopy is a powerful technique for investigating the vibrational modes of molecules. It is particularly effective for studying the symmetric stretching vibration of the O-U-O bond in the uranyl ion (ν₁), which is highly sensitive to the coordination environment in the equatorial plane.[1][5]

Experimental Protocols

A typical experimental setup for the Raman analysis of uranyl sulfate complexes involves a micro-Raman spectrometer.

-

Instrumentation : A Renishaw InVia micro-Raman spectrometer (or similar) is commonly used.[1]

-

Excitation Source : A 785 nm diode laser is often chosen to minimize fluorescence interference.[1] Other lasers, such as 532 nm or 457 nm, have also been used, though they may induce luminescence.[6]

-

Grating : A high-resolution grating, such as 1200 lines/mm, provides good spectral resolution (~2.5–3.1 cm⁻¹).[1]

-

Sample Preparation : For solid-phase analysis of minerals, samples are typically mounted as-is. For aqueous studies, solutions are contained in specialized cells, such as fused silica capillary cells, which can be heated and pressurized for hydrothermal studies.[7][8]

-

Data Acquisition : Spectra are collected by accumulating multiple scans over a defined time period (e.g., 20 accumulations of 10 seconds).[1]

-

Data Processing : Raw data are processed to remove cosmic rays and baseline fluorescence. The resulting spectra are often deconvoluted using peak-fitting software (e.g., OriginPro) to identify and quantify the contributions of individual species.[1][7]

Workflow for Raman Spectroscopic Analysis.

Data and Interpretation

The primary spectral feature of interest is the symmetric stretching mode (ν₁) of the uranyl ion, which appears in the 780–890 cm⁻¹ region.[1] The position of this band shifts based on the number and type of ligands coordinated in the equatorial plane. Complexation with sulfate generally causes a red-shift (lower frequency) compared to the free aqueous uranyl ion.[7]

Table 1: Raman Frequencies for Aqueous Uranyl Sulfate Species

| Species | ν₁ (O-U-O) Symmetric Stretch (cm⁻¹) | Temperature (°C) | Pressure (MPa) | Reference |

|---|---|---|---|---|

| UO₂²⁺(aq) | 872.2 | 25 | 25 | [7] |

| UO₂²⁺(aq) | 880.7 | 300 | 25 | [7] |

| UO₂SO₄⁰(aq) | ~855 (derived) | 25 | 25 | [7] |

| UO₂(SO₄)₂²⁻(aq) | ~845 (derived) | 25 | 25 |[7] |

Other important vibrational modes include those associated with the sulfate ion. The ν₁ symmetric stretching vibration of SO₄²⁻ is observed around 1045 cm⁻¹, while the ν₃ asymmetric stretching vibrations appear between 1075 and 1115 cm⁻¹.[1] These bands can also shift upon coordination.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the uranyl ion. The resulting spectra exhibit a characteristic vibronic structure, and the position and intensity of the absorption bands are sensitive to the coordination environment, making it a useful tool for speciation studies.[3][9]

Experimental Protocols

-

Instrumentation : A standard dual-beam UV-Vis spectrophotometer is used.

-

Sample Preparation : Solutions of uranyl sulfate are prepared at various concentrations and sulfate-to-uranyl ratios in a non-complexing medium (e.g., perchloric acid) to control ionic strength and pH.[3] For speciation studies, a series of solutions with varying ratios of [SO₄²⁻]/[UO₂²⁺] are prepared.[3]

-

Data Acquisition : Spectra are recorded over the UV-Visible range, typically from 380 to 500 nm, where the effects of complexation are most pronounced.[3] A reference cell containing the background electrolyte is used for baseline correction.

-

Data Analysis : The overall experimental spectra can be deconvoluted into the spectra of individual species. This allows for the calculation of stability constants using methods like the Specific Ion Interaction Theory (SIT).[3]

Data and Interpretation

The aqueous UO₂²⁺ ion in a non-complexing medium shows characteristic absorption peaks around 403, 415, and 428 nm.[3] Upon complexation with sulfate, these peaks can shift and change in intensity. The formation of UO₂SO₄ is the dominant species at a 1:1 sulfate-to-uranyl ratio, while the UO₂(SO₄)₂²⁻ species becomes dominant at higher ratios.[3]

Table 2: UV-Vis Absorption Maxima for Uranyl Species

| Species | Approximate Absorption Maxima (nm) | Conditions | Reference |

|---|---|---|---|

| UO₂²⁺(aq) | 403, 415, 428 | Nitrate-sulfate system | [3] |

| (UO₂)₂(OH)₂²⁺ | 419 | pH ≈ 4.4 | [10] |

| (UO₂)₃(OH)₅⁺ | 428 | pH ≈ 5.1 |[10] |

Luminescence Spectroscopy

Uranyl compounds often exhibit a characteristic green-yellow fluorescence with a distinct vibronic structure. Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is a highly sensitive technique used to study the speciation of uranyl complexes at very low concentrations.

Experimental Protocols

-

Instrumentation : A TRLFS system consists of a pulsed laser for excitation, a spectrometer for wavelength resolution, and a time-gated detector (e.g., an intensified CCD or a photomultiplier tube) to measure the luminescence decay.

-

Excitation : A pulsed laser (e.g., Nd:YAG) is used to excite the sample, typically in the range of 400-450 nm.

-

Data Acquisition : The emission spectrum is recorded at different delay times after the laser pulse. This allows for the differentiation of species with different fluorescence lifetimes.

-

Data Analysis : The analysis of the emission spectra (peak position, spacing, and width) and the fluorescence decay lifetimes allows for the identification and quantification of different uranyl species.[5]

Data and Interpretation

The luminescence spectrum of uranyl is sensitive to the number and nature of the coordinating ligands.[5] Key diagnostic features include the electronic energy (position of emission peaks), vibronic spacing, peak widths, and fluorescence lifetime. For instance, the number of water molecules in the first coordination sphere can be determined from the fluorescence decay rate, as O-H vibrations are efficient quenchers of uranyl luminescence.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

EXAFS is a powerful tool for determining the local atomic structure around a specific element. For uranyl complexes, U L₃-edge EXAFS provides direct information on the bond distances and coordination numbers of atoms in the vicinity of the uranium atom.[4][11]

Experimental Protocols

-

Instrumentation : EXAFS experiments are conducted at synchrotron radiation sources.

-

Sample Preparation : Samples can be aqueous solutions or solid powders. Solutions are held in appropriate liquid cells, and solids are often pressed into pellets.[4]

-

Data Acquisition : The X-ray absorption spectrum is measured across the U L₃-edge (around 17166 eV). Data are typically collected in transmission mode for concentrated samples or fluorescence mode for dilute samples.

-

Data Analysis : The raw absorption data is processed to extract the EXAFS signal (χ(k)). This signal is then Fourier transformed to yield a radial distribution function, which shows peaks corresponding to different coordination shells around the uranium atom. These peaks are then fitted using theoretical scattering paths (calculated with codes like FEFF) to obtain precise interatomic distances, coordination numbers, and disorder factors.[4][12]

Data and Interpretation

EXAFS is particularly useful for distinguishing between different coordination modes of the sulfate ligand. Sulfate can coordinate to the uranyl ion in a monodentate fashion (one oxygen atom binds to uranium) or a bidentate fashion (two oxygen atoms bind to uranium). These two modes result in distinct U-S distances.[4]

Sulfate coordination modes to the uranyl ion.

Studies have shown that in equimolar solutions of uranyl and sulfate, monodentate coordination is prevalent.[4] As the sulfate-to-uranyl ratio increases, bidentate coordination becomes dominant, corresponding to the formation of the UO₂(SO₄)₂²⁻ species.[3][4]

Table 3: EXAFS-Derived Structural Parameters for Uranyl Sulfate Complexes

| Parameter | U-Oₐₓ (Å) | U-Oₑₙ (Å) | U-S (Å) | Coordination Mode | Reference |

|---|---|---|---|---|---|

| Aqueous Complexes | |||||

| UO₂SO₄(aq) dominant | ~1.77 | ~2.38 | 3.57 ± 0.02 | Monodentate | [4] |

| UO₂(SO₄)₂²⁻ dominant | ~1.77 | ~2.40 | 3.11 ± 0.02 | Bidentate | [4] |

| Solid Mineral (Zippeite) | ~1.77 | ~2.36 | 3.58 | Monodentate |[4] |

Thermodynamic Data and Speciation

The combination of spectroscopic data with chemical modeling allows for the determination of thermodynamic stability constants for complex formation. These constants are essential for predicting which uranyl sulfate species will be present under different chemical conditions (e.g., pH, temperature, and ligand concentration).

Aqueous Speciation Equilibria

In acidic sulfate solutions, the primary equilibria are:

-

UO₂²⁺ + SO₄²⁻ ⇌ UO₂SO₄⁰(aq) (β₁)

-

UO₂²⁺ + 2SO₄²⁻ ⇌ UO₂(SO₄)₂²⁻(aq) (β₂)

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 2. Abstract: RAMAN SPECTROSCOPIC INVESTIGATION OF URANYL SULFATE MINERALS (GSA Connects 2022 meeting in Denver, Colorado) [gsa.confex.com]

- 3. researchgate.net [researchgate.net]

- 4. slac.stanford.edu [slac.stanford.edu]

- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. in-situ-experimental-observation-and-determination-of-speciation-in-phase-separated-mixtures-of-aqueous-uranyl-sulfate-and-sulfuric-acid-under-hydrothermal-conditions-by-raman-spectroscopy - Ask this paper | Bohrium [bohrium.com]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. minsocam.org [minsocam.org]

Early Studies and Literature Review on Uranyl Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on uranyl compounds, encompassing their initial synthesis and characterization, early toxicological assessments, and their pivotal role in the discovery of radioactivity. The information presented is curated from early scientific literature, offering insights into the historical context and methodologies that paved the way for modern research in this field.

Early Synthesis and Characterization of Uranyl Compounds

The study of uranium and its compounds dates back to the late 18th century. Following the discovery of uranium by Martin Heinrich Klaproth in 1789, chemists began to investigate its properties and prepare its various salts.[1] Among the earliest and most significant of these were uranyl nitrate and uranyl acetate.

Uranyl Nitrate

Uranyl nitrate was a key compound in early atomic research and was notably used in 19th-century photographic processes.[2][3] Its preparation generally involves the reaction of uranium oxides or uranium metal with nitric acid.

Experimental Protocol: Synthesis of Uranyl Nitrate (Early 20th Century Method)

This protocol is based on descriptions found in early 20th-century inorganic chemistry literature.

Materials:

-

Uranium trioxide (UO₃) or metallic uranium

-

Concentrated nitric acid (HNO₃)

-

Distilled water

-

Beaker

-

Heating apparatus (e.g., Bunsen burner or water bath)

-

Evaporating dish

-

Crystallizing dish

-

Filter paper

Procedure:

-

In a well-ventilated fume hood, carefully add a weighed amount of uranium trioxide or finely divided uranium metal to a beaker.

-

Slowly and cautiously add concentrated nitric acid to the beaker. The reaction can be vigorous, especially with metallic uranium, producing nitrogen oxides. It is crucial to perform this step with adequate ventilation.

-

Gently heat the mixture to facilitate the dissolution of the uranium compound. Continue heating until the reaction ceases and a clear yellow solution of uranyl nitrate is formed.

-

Transfer the resulting solution to an evaporating dish and heat gently to concentrate the solution. Avoid boiling to prevent decomposition.

-

Once the solution is sufficiently concentrated, transfer it to a crystallizing dish and allow it to cool slowly.

-

Yellow, rhombic crystals of uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) will form.

-

Separate the crystals from the mother liquor by filtration and wash them with a small amount of cold distilled water.

-

Dry the crystals on filter paper at room temperature, protected from light.

Uranyl Acetate

Uranyl acetate became a valuable reagent in analytical chemistry and later as a stain in electron microscopy. Its preparation involves the reaction of a uranium oxide with acetic acid.[4]

Experimental Protocol: Synthesis of Uranyl Acetate (Early 20th Century Method)

This protocol is adapted from early chemical literature.

Materials:

-

Uranium trioxide (UO₃)

-

Glacial acetic acid (CH₃COOH)

-

Distilled water

-

Beaker or flask with a reflux condenser

-

Heating mantle or water bath

-

Filter apparatus

-

Crystallizing dish

Procedure:

-

Place a weighed amount of uranium trioxide into a flask.

-

Add an excess of glacial acetic acid to the flask.

-

Attach a reflux condenser to the flask and gently heat the mixture using a heating mantle or water bath.

-

Continue heating and stirring the mixture until the uranium trioxide has completely dissolved, forming a yellow solution of uranyl acetate.

-

Allow the solution to cool to room temperature.

-

Filter the solution to remove any unreacted starting material or impurities.

-

Transfer the filtrate to a crystallizing dish and allow the solvent to evaporate slowly in a fume hood.

-

Yellow-green crystals of uranyl acetate dihydrate (UO₂(CH₃COO)₂·2H₂O) will form.

-

Collect the crystals and dry them in a desiccator.

Early Toxicological Studies of Uranyl Compounds

The toxic effects of uranium were recognized early in its history, with the primary target organ being the kidneys.[5] The toxicity of uranyl compounds was found to be dependent on their solubility, with more soluble compounds like uranyl nitrate and uranyl acetate exhibiting greater toxicity upon ingestion or inhalation. A significant body of research on the toxicology of uranium compounds was conducted in the 1940s and 1950s.[6]

Quantitative Toxicological Data

The following table summarizes acute lethal dose (LD50) data from early animal studies on uranyl nitrate and uranyl acetate.

| Compound | Animal Species | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Uranyl Nitrate | Rabbit (New Zealand) | Intravenous | 28 | Orcutt (1949)[7] |

| Uranyl Nitrate | Guinea Pig | Intravenous | 1,190 | Orcutt (1949)[7] |

| Uranyl Nitrate | Mouse | Intravenous | 4,286 | Orcutt (1949)[7] |

| Uranyl Acetate Dihydrate | Rat (Sprague-Dawley, male) | Oral (gavage) | 114 (as U) | Domingo et al. (1987)[8] |

| Uranyl Acetate Dihydrate | Mouse (Swiss-Webster, male) | Oral (gavage) | 136 (as U) | Domingo et al. (1987)[8] |

Note: The study by Orcutt (1949) used an ethereal solution for intravenous administration.

Experimental Protocols in Early Toxicology

The methodologies employed in early toxicological studies, such as those by Maynard and Hodge (1949), laid the groundwork for modern toxicity testing.[9]

Experimental Protocol: Acute Oral LD50 Determination in Rats (ca. 1940s-1950s)

This generalized protocol is based on the descriptions of early studies.

Objective: To determine the single oral dose of a uranyl compound that is lethal to 50% of a test animal population.

Materials:

-

Uranyl compound (e.g., uranyl nitrate or uranyl acetate)

-

Test animals (typically rats or mice of a specific strain, age, and weight)

-

Gavage needles

-

Syringes

-

Animal cages with appropriate bedding, food, and water

-

Balance for weighing animals and compounds

Procedure:

-

Animal Acclimation: House the animals in a controlled environment for a period of time before the experiment to allow them to acclimate to the laboratory conditions.

-

Dose Preparation: Prepare a series of graded doses of the uranyl compound, typically dissolved or suspended in a suitable vehicle like water or saline.

-

Animal Grouping: Divide the animals into several groups, with a specified number of animals per group. One group serves as a control and receives only the vehicle.

-

Dose Administration: Administer a single dose of the test substance to each animal in the experimental groups via oral gavage. The volume administered is typically based on the animal's body weight.

-

Observation: Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality. Record the number of deaths in each dose group.

-

Data Analysis: Analyze the mortality data using statistical methods (e.g., probit analysis) to calculate the LD50 value and its confidence limits.

-

Pathology: At the end of the observation period, surviving animals may be euthanized and subjected to a gross necropsy and histopathological examination of key organs, particularly the kidneys, to assess for tissue damage.

Role in the Discovery of Radioactivity

A pivotal moment in science history was Henri Becquerel's discovery of radioactivity in 1896, which was a direct result of his experiments with a uranyl compound.[10]

Becquerel's Experimental Workflow

Becquerel's experiment was elegant in its simplicity and profound in its implications. The workflow can be summarized as follows:

This discovery opened the door to the field of nuclear physics and our understanding of the atom. It was the unique properties of the uranyl compound that led to this groundbreaking revelation.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. large.stanford.edu [large.stanford.edu]

- 3. books.google.cn [books.google.cn]

- 4. nrc.gov [nrc.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. nrc.gov [nrc.gov]

- 8. Studies of the toxicity of various uranium compounds when fed to experimental animals [hero.epa.gov]

- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Solubility of Uranyl Sulfate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of uranyl sulfate in aqueous solutions. Uranyl sulfate, an intermediate in the extraction of uranium ores, is a lemon-yellow solid whose solubility is of significant interest in various fields, including nuclear chemistry, environmental science, and materials research.[1] This document compiles quantitative data, details experimental methodologies for solubility determination, and presents visual representations of key chemical processes.

Quantitative Solubility Data

The solubility of uranyl sulfate is influenced by several factors, most notably temperature, pH, and the concentration of sulfate ions in the solution. The following tables summarize the available quantitative data to provide a clear comparison of solubility under different conditions.

Table 1: Solubility of Uranyl Sulfate in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) | Compound Form |

| 15.5 | 20.5 | Trihydrate |

| 25 | 27.5 | Anhydrous |

| 100 | 22.2 | Trihydrate |

Table 2: Solubility of Uranyl Sulfate in Acidic Solutions

| Acid | Concentration | Temperature (°C) | Solubility ( g/100 mL) |

| Sulfuric Acid | Concentrated | 13 | 24.3 |

| Hydrochloric Acid | Concentrated | 13 | 30 |

Data sourced from[2]

Factors Influencing Solubility

The solubility of uranyl sulfate is not solely dependent on temperature. The chemical environment, particularly pH and the presence of other ions, plays a crucial role in determining the extent to which it dissolves.

Effect of pH: The pH of the aqueous solution significantly impacts the speciation of the uranyl ion (UO₂²⁺). At low pH values, the uranyl ion is the predominant species. However, as the pH increases, hydrolysis reactions occur, leading to the formation of various uranyl hydroxide complexes. These complexes can have different solubilities compared to the simple uranyl ion. The presence of natural organic matter can also influence uranium solubility as a function of pH, with studies showing that aqueous complexation of uranium by dissolved organic matter can increase its solubility at neutral pH.

Effect of Sulfate Concentration: The concentration of sulfate ions in the solution influences the formation of uranyl sulfate complexes. The formation of aqueous uranyl sulfate complexes, such as UO₂SO₄(aq) and UO₂(SO₄)₂²⁻, can increase the overall solubility of uranium.[3] Studies have shown that even moderate concentrations of sulfate (around 1 wt%) can lead to an order of magnitude increase in uranium solubility.[3] This is a critical consideration in environments with high sulfate concentrations, such as in certain industrial processes or specific geological formations.

Experimental Protocols for Solubility Determination

Accurate determination of uranyl sulfate solubility requires precise experimental procedures. The following protocols outline the key methodologies cited in the literature for such measurements.

Equilibrium Solubility Method

This is a classical and widely used method to determine the solubility of a compound at a specific temperature.

Objective: To determine the saturation concentration of uranyl sulfate in an aqueous solution at a constant temperature.

Materials:

-

Uranyl sulfate (UO₂SO₄·nH₂O)

-

Deionized water or other aqueous solvent

-

Constant temperature bath or incubator

-

Stirring mechanism (magnetic stirrer or shaker)

-

Filtration apparatus (e.g., syringe filters with appropriate pore size)

-

Analytical balance

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or other suitable analytical technique for uranium quantification.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of uranyl sulfate to a known volume of the aqueous solvent in a sealed container.

-

Equilibration: Place the container in a constant temperature bath and agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Sampling: Carefully extract a known volume of the supernatant (the clear liquid phase) using a syringe.

-

Filtration: Immediately filter the extracted sample through a syringe filter to remove any suspended solid particles.

-

Analysis: Accurately dilute the filtered sample and analyze the uranium concentration using a calibrated analytical instrument such as ICP-MS.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the measured uranium concentration and the volume of the sample.

Spectroscopic Methods for Speciation and Solubility Studies

Techniques like UV-Visible (UV-Vis) and Raman spectroscopy are powerful tools for studying the formation of different uranyl species in solution, which is directly related to solubility.[3][4]

Objective: To identify and quantify the different uranyl sulfate complexes present in an aqueous solution under varying conditions.

Methodology: UV-Visible Spectrophotometry

-

Solution Preparation: Prepare a series of uranyl sulfate solutions with varying concentrations of sulfate and controlled pH.

-

Instrument Setup: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cell holder.

-

Spectral Acquisition: Record the absorbance spectra of each solution over a specific wavelength range (e.g., 340-700 nm).[5]

-

Data Analysis: Analyze the changes in the absorbance spectra to identify the formation of different uranyl sulfate complexes and determine their formation constants. This information can then be used to model the solubility of uranyl sulfate under the studied conditions.

Methodology: Raman Spectroscopy

-

Solution Preparation: Similar to the UV-Vis method, prepare solutions with varying uranyl and sulfate concentrations.

-

Instrument Setup: Utilize a Raman spectrometer with a suitable laser excitation source. For high-temperature studies, specialized high-pressure fused silica capillary cells may be used.[1][4]

-

Spectral Acquisition: Collect the Raman spectra of the solutions.

-

Data Analysis: Analyze the characteristic vibrational bands of the uranyl ion and its sulfate complexes to determine their concentrations and formation constants.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate important concepts related to the solubility of uranyl sulfate.

Caption: Dissolution of solid uranyl sulfate into its constituent ions in an aqueous solution.

Caption: Stepwise formation of uranyl sulfate complexes in the presence of sulfate ions.

Caption: A generalized workflow for the experimental determination of uranyl sulfate solubility.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of Uranyl Sulfate Complexation under Hydrothermal Conditions by Quantitative Raman Spectroscopy and Density Functional Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s3.amazonaws.com [s3.amazonaws.com]

Methodological & Application

Application Notes and Protocols for Uranyl Sulfate in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic applications of uranyl sulfate, with a focus on photocatalysis. While much of the detailed research in uranyl-based catalysis has utilized uranyl nitrate or acetate, the fundamental catalytic activity stems from the photo-excited uranyl ion (UO₂²⁺)*, which is readily available from uranyl sulfate in solution. The protocols provided herein are representative of uranyl-catalyzed reactions and can be adapted for use with uranyl sulfate.

Introduction to Uranyl Sulfate in Catalysis

Uranyl sulfate (UO₂SO₄) is a salt of uranium that, like other uranyl compounds, exhibits significant potential as a photocatalyst.[1][2] The uranyl ion (UO₂²⁺) is a potent photo-oxidant upon excitation with visible or UV light.[3][4] This photo-excited species can initiate a variety of organic transformations through mechanisms such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][3][5] While uranyl nitrate has been more extensively studied, uranyl sulfate serves as a readily available source of the catalytically active uranyl ion.[6] Applications of uranyl-based catalysts are found in C-H bond functionalization, oxidation of organic substrates, and the degradation of environmental pollutants.[2][7]

Key Catalytic Applications and Quantitative Data

Uranyl-based catalysts have demonstrated efficacy in several classes of organic reactions. The following table summarizes representative quantitative data from studies on uranyl-catalyzed reactions. It is important to note that reaction conditions and the specific uranyl salt can influence yields and reaction rates.

| Application Area | Substrate | Catalyst | Product | Yield (%) | Reaction Time | Reference |

| C-H Bond Functionalization | Cyclooctane | Uranyl Nitrate | Fluorocyclooctane | 95 | 24h | [3] |

| Oxidation | Toluene | Uranyl Ion (aqueous) | Benzaldehyde | Major Product | Not Specified | [6] |

| Pollutant Degradation | Rhodamine B | 2D Uranyl Coordination Complex | Degraded Products | 96.2 | 60 min | [1] |

| C-C Bond Formation | Cyclohexane + Dimethyl maleate | Uranyl Nitrate | Alkylated Product | 85 | 24h | [8] |

Note: The data presented are from studies that may have used other uranyl salts (e.g., nitrate). However, they illustrate the catalytic potential of the uranyl ion, which is the active species provided by uranyl sulfate.

Experimental Protocols

The following are detailed protocols for representative applications of uranyl-based catalysis. These can be adapted for use with uranyl sulfate.

Protocol for Photocatalytic Degradation of an Organic Dye

This protocol is adapted from studies on the degradation of Rhodamine B using uranyl complexes and is a general procedure for evaluating the photocatalytic activity of uranyl sulfate in the degradation of organic pollutants.[1]

Objective: To determine the efficiency of uranyl sulfate as a photocatalyst for the degradation of an organic dye (e.g., Rhodamine B) in an aqueous solution under visible light irradiation.

Materials:

-

Uranyl sulfate (UO₂SO₄·xH₂O)

-

Rhodamine B (or other target organic dye)

-

Deionized water

-

Visible light source (e.g., 300W Xenon lamp with a UV cutoff filter, or a high-power LED)

-

Spectrophotometer (UV-Vis)

-

Magnetic stirrer and stir bar

-

Reaction vessel (e.g., quartz cuvette or glass beaker)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the organic dye (e.g., 100 mg/L Rhodamine B) in deionized water.

-

Prepare a stock solution of uranyl sulfate (e.g., 1 g/L) in deionized water. Handle uranyl sulfate with appropriate safety precautions due to its radioactivity and toxicity.

-

-

Photocatalytic Reaction:

-

In the reaction vessel, add a specific volume of the dye stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 10 mg/L).

-

Add a specific amount of the uranyl sulfate stock solution to achieve the desired catalyst concentration (e.g., 50 mg/L).

-

Place the reaction vessel on the magnetic stirrer and ensure constant mixing.

-

Position the visible light source at a fixed distance from the reaction vessel.

-

Before irradiation, stir the solution in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the catalyst and the dye.

-

Begin irradiation of the solution with the visible light source.

-

-

Monitoring the Reaction:

-

At regular time intervals (e.g., every 10 or 15 minutes), withdraw a small aliquot of the reaction mixture.

-

Centrifuge or filter the aliquot to remove any solid catalyst particles.

-

Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of the dye using a UV-Vis spectrophotometer. For Rhodamine B, λmax is approximately 554 nm.

-

The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance of the dye and Aₜ is the absorbance at time t.

-

-

Data Analysis:

-

Plot the degradation percentage as a function of irradiation time to determine the reaction kinetics.

-

Protocol for Uranyl-Catalyzed C-H Bond Functionalization (Representative)

This protocol is a generalized procedure based on studies of uranyl nitrate-catalyzed C-H functionalization and can be adapted for uranyl sulfate.[3]

Objective: To perform the functionalization of a C-H bond in a hydrocarbon substrate using uranyl sulfate as a photocatalyst.

Materials:

-

Uranyl sulfate (UO₂SO₄·xH₂O)

-

Hydrocarbon substrate (e.g., cyclohexane, toluene)

-

Functionalizing agent (e.g., N-fluorobenzenesulfonimide for fluorination)

-

Anhydrous solvent (e.g., acetonitrile)

-

Inert gas (e.g., nitrogen or argon)

-

Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

-

Light source (e.g., blue LEDs)

-

Stirring plate

-

Standard laboratory glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup:

-

In a Schlenk flask under an inert atmosphere, dissolve the hydrocarbon substrate and the functionalizing agent in the anhydrous solvent.

-

Add the desired catalytic amount of uranyl sulfate (e.g., 1-5 mol%).

-

Seal the flask and stir the mixture to ensure homogeneity.

-

-

Photocatalytic Reaction:

-

Place the reaction flask in front of the light source (e.g., blue LEDs) and begin irradiation.

-

Maintain constant stirring throughout the reaction.

-

Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by techniques such as GC-MS or TLC.

-

-

Workup and Purification:

-

Once the reaction is complete (as determined by monitoring), quench the reaction by turning off the light and removing the flask.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by standard techniques such as column chromatography on silica gel to isolate the functionalized product.

-

-

Characterization:

-

Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Reaction Mechanisms and Visualizations

The photocatalytic activity of the uranyl ion typically proceeds through a Hydrogen Atom Transfer (HAT) or a Single Electron Transfer (SET) mechanism.[2][5]

Generalized Mechanism for Uranyl Photocatalysis via Hydrogen Atom Transfer (HAT)

Upon absorption of light, the uranyl ion (UO₂²⁺) is promoted to an excited state (UO₂²⁺)*. This excited species is a powerful oxidant capable of abstracting a hydrogen atom from an organic substrate (R-H), generating a substrate radical (R•) and a reduced uranium species. The substrate radical can then react further to form the desired product. The uranium species is subsequently regenerated to complete the catalytic cycle.[5]

Caption: Generalized Hydrogen Atom Transfer (HAT) mechanism in uranyl photocatalysis.

Experimental Workflow for Photocatalytic Degradation of Organic Dyes

The following diagram illustrates the typical workflow for studying the photocatalytic degradation of organic dyes using a uranyl sulfate catalyst.

Caption: Experimental workflow for dye degradation using uranyl sulfate photocatalysis.

Safety Considerations

Uranyl sulfate contains depleted uranium and is both radioactive and chemically toxic. All handling of uranyl sulfate and its solutions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Consult your institution's safety protocols for handling radioactive materials. Waste containing uranium must be disposed of according to institutional and national regulations for radioactive waste.

References

- 1. researchgate.net [researchgate.net]

- 2. francis-press.com [francis-press.com]

- 3. Visible-Light-Enabled C-H Functionalization by a Direct Hydrogen Atom Transfer Uranyl Photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Photocatalytic sp3 C-H Bond Functionalization of Salen-Ligand-Supported Uranyl(VI) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photocatalytic cleavage of unactivated C(sp3)–H bonds via the uranyl cation: enabling the allylation of alkanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. The effect of ancillary ligands on hydrocarbon C–H bond functionalization by uranyl photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Dioxo(sulphato(2-)-O)uranium (Uranyl Sulfate) in Nuclear Material Processing

For the Attention of: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and application of dioxo(sulphato(2-)-O)uranium, commonly known as uranyl sulfate (UO₂SO₄), in processes related to the nuclear fuel cycle. While historically not a primary component in conventional spent nuclear fuel reprocessing techniques like PUREX, its application is critical in specialized areas such as medical isotope production and certain aqueous reactor concepts. This document outlines the relevant chemical processes, experimental protocols, and quantitative data for these applications.

Introduction: The Role of Uranyl Sulfate in Nuclear Chemistry

Uranyl sulfate is an intermediate compound in the milling of uranium ores and has been utilized as a fuel in aqueous homogeneous reactors.[1][2] In the context of reprocessing, its presence is generally avoided in mainstream solvent extraction processes like PUREX, which are designed for a nitric acid medium. The sulfate ion (SO₄²⁻) forms strong complexes with the uranyl ion (UO₂²⁺), which interferes with the efficient extraction of uranium and plutonium by the standard solvent, tributyl phosphate (TBP).[3][4] This interference reduces the distribution coefficient of uranium into the organic phase, thus hindering the separation process.

However, the unique properties of uranyl sulfate solutions make them suitable for specific applications where the subsequent separation of fission products is a primary goal, most notably in the production of medical isotopes like Molybdenum-99 (⁹⁹Mo).[5][6] This process is, in essence, a specialized form of nuclear fuel reprocessing.

Application I: Feed Preparation - Dissolution of Uranium Metal/Oxide

A crucial first step in many processes involving uranyl sulfate is the creation of the aqueous solution from uranium metal or its oxide. This is a foundational protocol for preparing the feed material for medical isotope production facilities.

Experimental Protocol: Conversion of Uranium Trioxide (U₃O₈) to Uranyl Sulfate Solution

This protocol is adapted from procedures developed for preparing large-volume uranyl sulfate solutions.[7][8]

Objective: To dissolve U₃O₈ powder in a mixture of sulfuric acid and hydrogen peroxide to produce a concentrated uranyl sulfate solution.

Materials:

-

U₃O₈ powder

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Hydrogen Peroxide (H₂O₂, 30%)

-

Deionized Water

-

Glass reaction vessel with a condenser and heating mantle

-

Thermocouple and temperature controller

Procedure:

-

Place the pre-weighed U₃O₈ powder into the reaction vessel.

-

Add the required volume of 30% H₂O₂ to the vessel.

-

Slowly and carefully add the concentrated H₂SO₄ to the mixture. The reaction is exothermic and will begin almost immediately.

-

The temperature of the solution will rapidly increase. Use the heating mantle and temperature controller to maintain the solution temperature at approximately 95-100°C.[8]

-

During the initial, vigorous phase of the reaction, the suspension will turn from black to gray.

-

Continue heating and stirring. As the reaction progresses, a yellow precipitate (uranyl peroxide) may form.

-

Upon further heating, excess hydrogen peroxide will decompose, and the yellow precipitate will dissolve, resulting in a clear, yellow uranyl sulfate solution.[8]

-

The total processing time is typically between 1 to 1.5 hours.[7]

-

Allow the solution to cool. The final concentration can be verified using techniques like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

Quantitative Data for Dissolution:

The following table summarizes typical reagent quantities for the dissolution of uranium at different scales.

| Initial Uranium Mass (g) | Form | H₂O₂ (30%) Volume (mL) | H₂SO₄ (conc.) Volume (mL) | Final U Concentration (approx. g/L) | Reference |

| ~50 | DU Metal (oxidized to U₃O₈) | 100 | 25 | Not specified | [9] |

| ~300 | DU Metal (oxidized to U₃O₈) | 600 | 145 | Not specified | [9] |

| ~307 | U₃O₈ | Not specified | Not specified | 359 | [8] |

Logical Workflow for Uranium Dissolution

Caption: Workflow for dissolving uranium oxide to produce uranyl sulfate.

Application II: Medical Isotope (⁹⁹Mo) Production and Reprocessing

A significant modern application of uranyl sulfate is in the production of ⁹⁹Mo, the parent isotope of Technetium-99m (⁹⁹ᵐTc), a workhorse of nuclear medicine. In this process, a low-enriched uranium (LEU) uranyl sulfate solution is irradiated to induce fission. The resulting solution, containing uranium, ⁹⁹Mo, and other fission products, is then "reprocessed" to separate and purify the ⁹⁹Mo.

Experimental Protocol: Separation of ⁹⁹Mo from Irradiated Uranyl Sulfate Solution

This protocol is a generalized representation based on chromatography methods described for ⁹⁹Mo recovery.[10]

Objective: To separate ⁹⁹Mo from a bulk uranyl sulfate solution containing various fission products post-irradiation.

Materials:

-

Irradiated LEU uranyl sulfate solution (~140 g-U/L, pH 1)

-

Titania (TiO₂) chromatography column

-

Sulfuric acid solution (pH 1)

-

Deionized water

-

Sodium hydroxide (NaOH) solution (1 M)

-

Nitric acid (HNO₃) for pH adjustment

Procedure:

-

Loading: The irradiated uranyl sulfate solution is passed through a primary recovery column packed with titania (TiO₂). Molybdenum in its molybdate form (MoO₄²⁻) has a high affinity for the titania sorbent, while the uranyl ions and many other fission products pass through.

-

Washing: The titania column is washed with a pH 1 sulfuric acid solution, followed by deionized water, to remove residual uranium and loosely bound impurities.

-

Elution (Stripping): The captured ⁹⁹Mo is stripped from the column using a 1 M NaOH solution. This step recovers the molybdenum in an alkaline solution.

-

Concentration and Purification: a. The alkaline ⁹⁹Mo solution is collected and acidified to approximately pH 2 using HNO₃. b. This acidified solution is then loaded onto a smaller, secondary titania "concentration" column. c. The concentration column is washed with dilute acid and water. d. The purified and concentrated ⁹⁹Mo is then stripped from the secondary column using a smaller volume of 1 M NaOH.